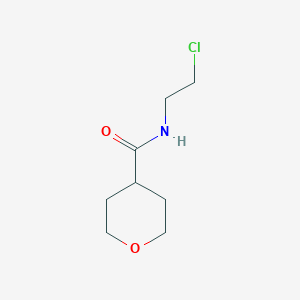
N-(2-chloroethyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chloroethyl)oxane-4-carboxamide” is a chemical compound with the CAS Number: 1339771-70-8 . It has a molecular weight of 191.66 and its IUPAC name is N-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxamide .
Molecular Structure Analysis
The InChI code for “N-(2-chloroethyl)oxane-4-carboxamide” is 1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“N-(2-chloroethyl)oxane-4-carboxamide” has a molecular weight of 191.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(2-chloroethyl) derivatives, including morpholine and piperazine-based carboxamide derivatives, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies reveal these compounds exhibit significant corrosion inhibition properties, which are attributed to the formation of protective films on the metal surface. The inhibition efficiency varies with temperature and concentration, indicating a physisorption mechanism of interaction between the inhibitor molecules and the mild steel surface. This research opens avenues for developing more efficient corrosion inhibitors for industrial applications (Nnaji et al., 2017).
Synthesis and Purification of Extractants
The synthesis and purification processes of carboxylic acids amides, including those similar to N-(2-chloroethyl)oxane-4-carboxamide, have shown promise in the nuclear industry. These compounds are effective extractants of actinides ions, with advantages such as complete incinerability and less interference in separation processes compared to organophosphorus extractants. This research highlights the potential for using these amides in nuclear waste management and the recovery of valuable materials from nuclear fuel (Thiollet & Musikas, 1989).
Organic Synthesis
N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides have been used in the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, showcasing the compound's utility in organic synthesis. This research demonstrates the compound's reactivity under mild conditions, leading to selective reactions and the formation of products with potential biological activities. Such studies contribute to the development of new synthetic methodologies that can be applied in the synthesis of biologically active compounds (Balya et al., 2008).
Catalysis
Research into the use of N-(2-chloroethyl)oxane-4-carboxamide derivatives in catalysis has revealed their potential in promoting various chemical reactions. For instance, studies on the synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation process highlight the role of these compounds in facilitating reactions through the formation of intermediates. Such catalytic applications are crucial for the development of efficient and novel synthetic routes in organic chemistry (Luo et al., 2012).
Environmental Remediation
The degradation of persistent organic pollutants, such as oxalic and oxamic acids, through electrochemical advanced oxidation processes (EAOPs) using boron-doped diamond anodes, has been explored. N-(2-chloroethyl)oxane-4-carboxamide derivatives play a role in understanding the mechanisms and improving the efficiency of such processes, which are vital for environmental remediation efforts. This research offers insights into the mineralization pathways of recalcitrant compounds and the optimization of EAOPs for water treatment applications (Garcia-Segura & Brillas, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZYAAPFABAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)
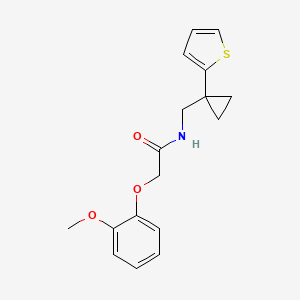
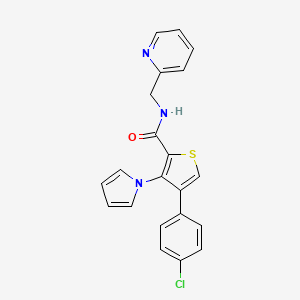

![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)
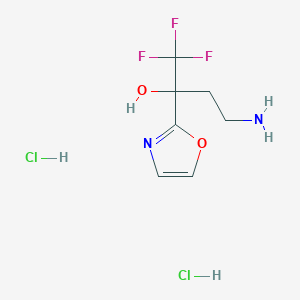
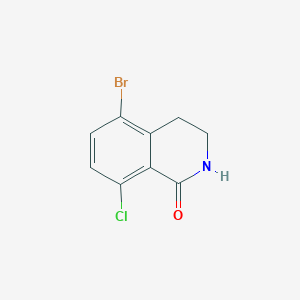

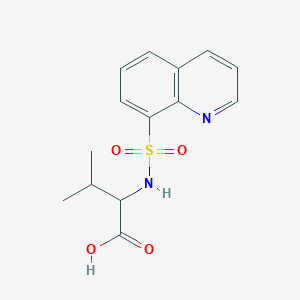
![N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2709965.png)